

Application Note and Protocols for Chiral Separation of Tofisopam Enantiomers and Impurities

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Compound of Interest

Compound Name: Tofisopam impurity

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Tofisopam is a benzodiazepine derivative that possesses a chiral center at the C5 position of its 2,3-benzodiazepine ring structure, leading to the existence of two enantiomers: (R)-(+)-Tofisopam and (S)-(-)-Tofisopam. Furthermore, due to the non-planar, boat-shaped conformation of the diazepine ring, each enantiomer can exist as two stable conformers. This results in a total of four stereoisomers. The differential pharmacological and toxicological profiles of these stereoisomers necessitate the development of robust stereoselective analytical methods for their separation and quantification. This is particularly critical for the quality control of Tofisopam drug substances and products, especially when one enantiomer is being developed as a single-enantiomer drug.^{[1][2]} This application note provides detailed protocols for the chiral separation of Tofisopam enantiomers and their conformers, as well as methods for the analysis of potential impurities.

Data Presentation

The following tables summarize the quantitative data from various studies on the chiral separation of Tofisopam.

Table 1: HPLC Methods for Chiral Separation of Tofisopam Isomers

Parameter	Method 1	Method 2
Stationary Phase	Chiralpak AD (amylose tris(3,5-dimethylphenylcarbamate))	Chiralcel OJ
Mobile Phase	Methanol / 2-Propanol (85/15 v/v)	n-Hexane / Isopropanol / Methanol
Flow Rate	0.7 mL/min	Not Specified
Temperature	40°C	Not Specified
Detection	Not Specified	Circular Dichroism (CD)
Separation Factor (α)	≥ 3.9 for any adjacent peaks[1]	Not Specified
Resolution (R_s)	Baseline separation of all four isomers	Sharp separation of four isomers[3]
LOD (S-enantiomer)	0.1% in R-Tofisopam[2]	Not Specified

Table 2: Supercritical Fluid Chromatography (SFC) Method for Chiral Separation

Parameter	Method 3
Stationary Phase	CHIRALPAK IA, CHIRALPAK IB, CHIRALPAK IC, CHIRALPAK ID
Mobile Phase	CO ₂ with modifiers (e.g., MeOH, 2-PrOH, ACN)
System	Agilent 1260 Infinity Analytical SFC System
Outcome	Complete resolution of Tofisopam isomers in a single run
Advantage	Faster separation compared to HPLC

Table 3: RP-HPLC Method for Impurity Profiling

Parameter	Method 4	Method 5
Stationary Phase	C18	Phenomenex Luna C18 (250x4.60mm, 5μ)
Mobile Phase	0.01 M aqueous 1-heptanesulfonic acid-sodium / Acetonitrile / Methanol (46:31:23 v/v/v)	Methanol / 0.1% Orthophosphoric acid in water (90:10 v/v)[4]
Flow Rate	Not Specified	1 mL/min[4]
Detection	Not Specified	238 nm[4]
Application	Identification and quantification of potential impurities[5]	Determination of Tofisopam in pure and pharmaceutical formulations[4]

Experimental Protocols

Protocol 1: Chiral Separation of Tofisopam Isomers by HPLC

This protocol is based on the method developed for the quality control of R-Tofisopam.[2]

- Instrumentation:
 - High-Performance Liquid Chromatography (HPLC) system with a UV detector.
 - Chiral stationary phase: Chiralpak AD column.
- Reagents and Materials:
 - Methanol (HPLC grade)
 - 2-Propanol (HPLC grade)
 - Tofisopam reference standard and sample.
- Chromatographic Conditions:

- Mobile Phase: Methanol / 2-Propanol (85:15 v/v).
- Flow Rate: 0.7 mL/min.
- Column Temperature: 40°C.
- Detection Wavelength: As per the UV absorbance maxima of Tofisopam (e.g., 238 nm or 309 nm).^[4]
- Injection Volume: 20 µL.
- Sample Preparation:
 - Prepare a stock solution of Tofisopam in the mobile phase.
 - Dilute the stock solution to an appropriate concentration for analysis.
- Procedure:
 - Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
 - Inject the prepared sample solution.
 - Monitor the chromatogram for the separation of the four isomers.
 - Identify the peaks based on the elution order if known, or by using individual enantiomer standards if available.
- Data Analysis:
 - Calculate the resolution between adjacent peaks.
 - Determine the percentage of each isomer. For enantiomeric purity, calculate the percentage of the undesired enantiomer.

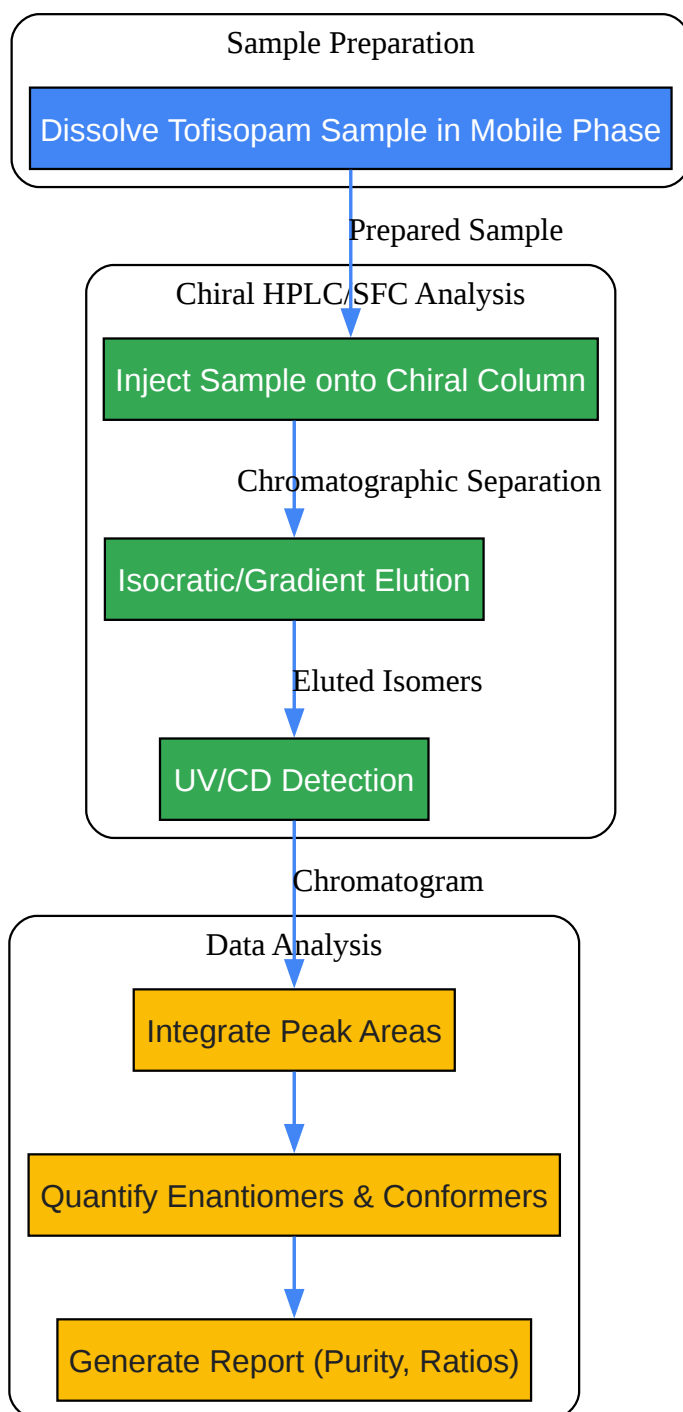
Protocol 2: Analysis of Tofisopam Impurities by RP-HPLC

This protocol is suitable for the general impurity profiling of Tofisopam.^{[4][5]}

- Instrumentation:
 - HPLC system with a UV detector.
 - Reversed-phase C18 column.
- Reagents and Materials:
 - Methanol (HPLC grade)
 - Acetonitrile (HPLC grade)
 - 1-heptanesulfonic acid sodium salt
 - Orthophosphoric acid
 - Water (HPLC grade)
 - Tofisopam reference standard and sample.
- Chromatographic Conditions:
 - Mobile Phase Option A: Prepare a 46:31:23 (v/v/v) mixture of 0.01 M aqueous 1-heptanesulfonic acid-sodium, acetonitrile, and methanol.[\[5\]](#)
 - Mobile Phase Option B: Prepare a 90:10 (v/v) mixture of methanol and 0.1% orthophosphoric acid in water.[\[4\]](#)
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: Ambient.
 - Detection Wavelength: 238 nm.[\[4\]](#)
 - Injection Volume: 20 μ L.
- Sample Preparation:
 - Dissolve the Tofisopam sample in the mobile phase to a suitable concentration.

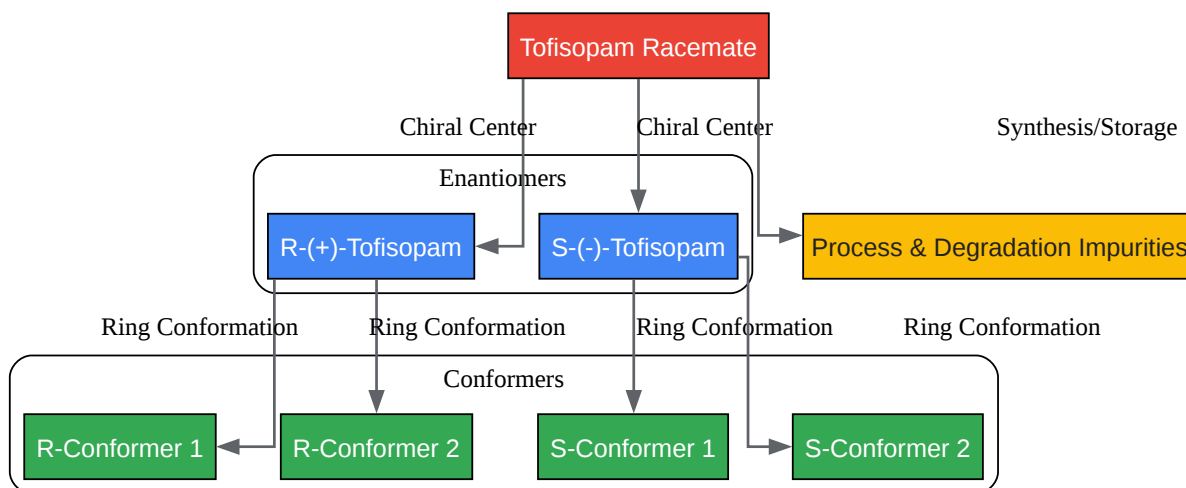
- Procedure:
 - Equilibrate the C18 column with the chosen mobile phase until a stable baseline is observed.
 - Inject the sample solution.
 - Run the chromatogram for a sufficient time to allow for the elution of Tofisopam and any potential impurities.
- Data Analysis:
 - Identify the peak corresponding to Tofisopam.
 - Identify and quantify any impurity peaks relative to the main Tofisopam peak.

Visualizations



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Caption: Workflow for Chiral Separation of Tofisopam.



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Caption: Isomeric and Impurity Relationship of Tofisopam.

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